Pyrazolo[1,5-a]pyridin-3-ylmethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pyrazolo[1,5-a]pyridin-3-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-6-7-5-9-10-4-2-1-3-8(7)10/h1-5,11H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFIBJJWPQYJNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10556381 | |
| Record name | (Pyrazolo[1,5-a]pyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10556381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117782-76-0 | |
| Record name | (Pyrazolo[1,5-a]pyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10556381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyrazolo[1,5-a]pyridin-3-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Significance of Pyrazolo 1,5 a Pyridine Core in Heterocyclic Chemistry
The pyrazolo[1,5-a]pyridine (B1195680) core is a fused, bicyclic N-heterocyclic system resulting from the fusion of a pyrazole (B372694) and a pyridine (B92270) ring. mdpi.com This structural motif is considered a "privileged scaffold" in drug discovery and medicinal chemistry. nih.gov Its importance stems from a combination of unique chemical properties and its proven track record as a core component in a wide array of biologically active compounds.
The fusion of the five-membered, electron-rich pyrazole ring with the six-membered, electron-deficient pyridine ring creates a unique electronic environment. This imparts a dipolar character to the molecule, influencing its stability, reactivity, and potential for diverse functionalization. The rigid and planar nature of the pyrazolo[1,5-a]pyridine system provides a well-defined three-dimensional structure that can be strategically modified to interact with specific biological targets like enzymes and receptors. This synthetic versatility allows for structural modifications at multiple positions around its periphery, making it an ideal framework for creating large combinatorial libraries for drug screening. nih.gov
Table 1: Key Characteristics of the Pyrazolo[1,5-a]pyridine Core
| Feature | Description | Significance in Chemistry |
| Structure | Fused bicyclic system containing a pyrazole and a pyridine ring. mdpi.com | Provides a rigid, planar scaffold suitable for drug design. |
| Electronic Nature | Combination of an electron-rich pyrazole and an electron-deficient pyridine ring. | Creates unique reactivity and allows for selective functionalization. |
| Versatility | Can be readily functionalized at multiple positions. nih.gov | Enables the generation of diverse derivatives to optimize biological activity. |
| Status | Considered a "privileged scaffold" in medicinal chemistry. nih.gov | Indicates a high success rate in yielding biologically active compounds. |
Pyrazolo 1,5 a Pyridin 3 Ylmethanol As a Key Motif for Chemical Synthesis and Derivatization
Pyrazolo[1,5-a]pyridin-3-ylmethanol is a prime example of the functionalized derivatives that make the parent scaffold so valuable. The presence of the hydroxymethyl (-CH2OH) group at the 3-position is particularly significant. This functional group enhances the molecule's polarity, which can influence its solubility and binding affinity to biological targets. It also serves as a reactive handle for further chemical modifications, making this compound a key intermediate and building block in the synthesis of more complex molecules.
The synthesis of the pyrazolo[1,5-a]pyridine (B1195680) core itself can be achieved through various methods, most commonly via the [3+2] cycloaddition of N-iminopyridinium ylides with alkynes or alkenes. organic-chemistry.org Specific strategies have been developed to introduce functionality at the 3-position. For instance, a concise route to creating pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones uses the cycloaddition of a pyridine (B92270) N-imine with specific alkynes, followed by condensation with hydrazine (B178648), highlighting the utility of the 3-substituted pyrazolo[1,5-a]pyridine structure as a synthetic intermediate. rsc.org
The methanol (B129727) group itself can be a precursor to other functional groups. For example, it can be oxidized to an aldehyde or carboxylic acid, or converted to an amine, ester, or ether, thus allowing for the creation of a wide range of derivatives from a single, accessible intermediate. Research has focused on creating pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) derivatives, which have shown potent activity against drug-resistant Mycobacterium tuberculosis, demonstrating the therapeutic potential unlocked by derivatizing the 3-position. acs.org
Table 2: Chemical Properties of this compound
| Property | Value |
| CAS Number | 117782-76-0 |
| Molecular Formula | C₈H₈N₂O |
| Molecular Weight | 148.16 g/mol |
| Topological Polar Surface Area | 37.5 Ų |
| Hydrogen Bond Acceptor Count | 2 |
| Data sourced from available chemical databases. |
Historical Context and Evolution of Research on Pyrazolo 1,5 a Pyridine Scaffolds in Medicinal Chemistry
Cyclization and Annulation Strategies for Pyrazolo[1,5-a]pyridine Core Formation
The construction of the pyrazolo[1,5-a]pyridine fused ring system is a cornerstone of its chemistry. encyclopedia.pub Various cyclization and annulation strategies have been developed to achieve this, often involving the formation of the pyrazole (B372694) ring followed by the construction of the fused pyridine (B92270) ring or vice versa. encyclopedia.pubnih.gov
A prevalent method for synthesizing pyrazolo[1,5-a]pyridines involves the intermolecular [3+2] cycloaddition of N-iminopyridinium ylides with alkynes or alkenes. acs.orgnih.gov This approach allows for the direct formation of the bicyclic core. Another strategy is the cyclocondensation reaction between NH-3-aminopyrazoles and 1,3-biselectrophilic compounds like β-dicarbonyls or their equivalents. encyclopedia.pubrsc.org This method is highly versatile, enabling structural modifications at multiple positions of the final scaffold. encyclopedia.pub
Furthermore, innovative methods such as a TEMPO-mediated [3+2] annulation–aromatization of N-aminopyridines with α,β-unsaturated compounds have been developed, providing regioselective access to multisubstituted pyrazolo[1,5-a]pyridines in good to excellent yields. acs.orgnih.gov Metal-free protocols, for instance, using (E)-β-iodovinyl sulfones with 1-aminopyridinium iodide under basic conditions, have also been successfully employed for the synthesis of 2-substituted and 3-sulfonyl-pyrazolo[1,5-a]pyridines. rsc.org
Table 1: Comparison of Cyclization Strategies for Pyrazolo[1,5-a]pyridine Core Formation
| Strategy | Key Reactants | Conditions | Advantages |
| [3+2] Cycloaddition | N-iminopyridinium ylides, alkynes/alkenes | Varies, can be metal-catalyzed or mediated by reagents like PIDA | Direct formation of the bicyclic core. acs.orgnih.govorganic-chemistry.org |
| Cyclocondensation | NH-3-aminopyrazoles, 1,3-biselectrophiles | Acidic or basic, can be microwave-assisted | High versatility for structural modifications. encyclopedia.pubnih.govrsc.org |
| TEMPO-mediated Annulation | N-aminopyridines, α,β-unsaturated compounds | TEMPO as Lewis acid and oxidant | High regioselectivity, good to excellent yields. acs.orgnih.gov |
| Base-mediated Cycloannulation | 1-aminopyridinium iodide, (E)-β-iodovinyl sulfones | Basic, metal-free | Access to specific substitutions like 3-sulfonyl groups. rsc.org |
Multi-component Reaction Approaches for Diversified Pyrazolo[1,5-a]pyridine Derivatives
Multi-component reactions (MCRs) offer an efficient pathway to synthesize complex molecules like pyrazolo[1,5-a]pyridine derivatives in a single step from three or more starting materials. nih.gov These reactions are highly atom-economical and allow for the rapid generation of diverse chemical libraries. nih.gov
For instance, a three-component reaction involving 3-aminopyrazoles, aldehydes, and sulfoxonium ylides, catalyzed by Rh(III) under microwave irradiation, has been developed for the efficient synthesis of a variety of pyrazolo[1,5-a]pyrimidines, a related and structurally similar scaffold. nih.gov This highlights the potential of MCRs for the synthesis of the broader pyrazolo[1,5-a]azine family. Another example is an iodine-catalyzed pseudo-multicomponent reaction using aroylacetonitriles and sulphonyl hydrazine (B178648) to produce highly substituted derivatives. nih.gov
Tandem Reaction Sequences for Efficient Synthesis of Pyrazolo[1,5-a]pyridine Systems
Tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, provide an elegant and efficient route to complex heterocyclic systems like pyrazolo[1,5-a]pyridines. researchgate.net An unusual intramolecular condensation of α,β-unsaturated esters with aldehydes has been discovered, leading to the convenient synthesis of pyrazolo[1,5-a]pyridine derivatives through a novel tandem reaction under mild conditions. clockss.orgresearchgate.net
Functionalization and Derivatization at the Pyrazolo[1,5-a]pyridin-3-ylmethanol Scaffold
Post-synthesis functionalization of the pre-formed pyrazolo[1,5-a]pyridine scaffold is a powerful strategy to introduce chemical diversity and fine-tune the properties of the final molecules. nih.govresearchgate.net This allows for the modification of various positions on the heterocyclic core, including those relevant to this compound.
Introduction of Varied Functional Groups at Positions 2, 3, 5, 6, and 7
The pyrazolo[1,5-a]pyridine nucleus is amenable to the introduction of a wide array of functional groups at several positions. rsc.org The synthetic versatility of this scaffold permits structural modifications at positions 2, 3, 5, 6, and 7. encyclopedia.pub For example, regioselective metalation using Mg- and Zn-TMP bases allows for the introduction of various electrophiles at specific positions of the pyrazolo[1,5-a]pyridine ring. nih.gov
The synthesis of 3-substituted pyrazolo[1,5-a]pyridine derivatives has been a subject of interest. nih.gov Furthermore, the introduction of functional groups like trifluoromethyl at the R1 position and various substitutions at other positions of the pyrazolo[1,5-a]pyrimidin-7(4H)-one core, a related structure, have been explored to understand structure-activity relationships. nih.gov The synthesis of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines has also been achieved through microwave-assisted synthesis. byu.edu
Catalytic Methods in Pyrazolo[1,5-a]pyridine Synthesis
Catalysis plays a pivotal role in the synthesis and functionalization of pyrazolo[1,5-a]pyridines, offering efficient and selective transformations. rsc.orgrsc.org Both metal-based and metal-free catalytic systems have been employed.
Transition metal catalysis, particularly with palladium, is widely used for C-H activation and annulation reactions, enabling the direct construction of the fused ring system. nih.govresearchgate.net More recently, the use of magnetically recoverable nanocatalysts is gaining attention for the synthesis of pyridine derivatives in a more sustainable manner. rsc.org
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the pyrazolo[1,5-a]pyridine scaffold. rsc.orgrsc.org These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. libretexts.org
The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide or triflate, is a frequently used method. libretexts.orglibretexts.org It has been successfully applied to functionalize various positions of the pyrazolo[1,5-a]pyrimidine core, a closely related heterocyclic system. mdpi.com For instance, the Suzuki coupling of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215) with boronic acids is a key step in the synthesis of novel derivatives. nih.gov The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction for forming C-N bonds, which has been utilized in the synthesis of substituted pyrazolo[1,5-a]pyrimidines. nih.govresearchgate.net
These cross-coupling reactions are not only crucial for introducing aryl and heteroaryl groups but also for constructing more complex molecular architectures, significantly expanding the chemical space of accessible pyrazolo[1,5-a]pyridine derivatives. researchgate.netnih.govnih.gov
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Pyrazolo[1,5-a]pyridine and Related Scaffolds
| Reaction | Substrate | Coupling Partner | Catalyst/Ligand | Product | Reference |
| Suzuki-Miyaura | 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine | Arylboronic acid | Pd(PPh3)4 | 5-Aryl-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine | nih.gov |
| Buchwald-Hartwig | 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine | Amine | Pd2(dba)3/Xantphos | 5-Amino-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine | nih.gov |
| Suzuki-Miyaura | 3-amino-2-chloropyridine | 2-methoxyphenylboronic acid | Pd/dialkylbiphenylphosphine | 3-amino-2-(2-methoxyphenyl)pyridine | organic-chemistry.org |
| Suzuki-Miyaura | 7-chloro-5-methyl- nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine | Arylboronic acid | Palladium catalyst | 7-Aryl-5-methyl- nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine | researchgate.net |
Applications of Click Chemistry in Scaffold Derivatization
Click chemistry, a concept introduced by K. Barry Sharpless, refers to reactions that are high in yield, wide in scope, and create by-products that can be removed without chromatography. These reactions are often stereospecific, and their experimental conditions are typically mild. In the context of pyrazolo[1,5-a]pyridine synthesis, click chemistry has been employed to introduce diverse functional groups, thereby enhancing the structural diversity and biological activity of these compounds. nih.govrsc.org
One of the most prominent examples of click chemistry is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which leads to the formation of 1,2,3-triazoles. This strategy can be applied to derivatize the pyrazolo[1,5-a]pyridine scaffold. For instance, a pyrazolo[1,5-a]pyridine bearing an azide (B81097) or an alkyne functional group can be readily coupled with a variety of substrates to generate a library of triazole-containing derivatives. The versatility of this approach allows for the introduction of various substituents, which can be tailored to modulate the pharmacological properties of the parent molecule.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for the efficient synthesis of pyrazolo[1,5-a]pyridines, aiming for higher yields, shorter reaction times, and milder conditions. Several factors, including the choice of catalyst, solvent, temperature, and reaction time, significantly influence the outcome of the synthesis.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. nih.gov For example, the microwave-assisted synthesis of 2,7-diarylsubstituted pyrazolo[1,5-a]pyrimidines from β-enaminones and NH-5-aminopyrazoles was achieved in high yields (88-97%) within 2 minutes at 180°C under solvent- and catalyst-free conditions. researchgate.net In another study, a series of novel 3,6-disubstituted or 3-substituted pyrazolo[1,5-a]pyrimidines were synthesized in good to excellent yields (34-92%) in a three-step process with a total reaction time of one hour using a microwave reactor. byu.edu
The choice of solvent and catalyst also plays a critical role. For the synthesis of pyrazolo[1,5-a]quinazolin-5(4H)-ones, an aqueous medium was found to be crucial for the chemoselective formation of the desired products in a copper-catalyzed cascade reaction under ligand-free conditions. tandfonline.com The optimization of reaction conditions for the synthesis of pyrazolo[1,5-a]pyrimidines has also been explored by varying catalysts and solvents, with some reactions proceeding efficiently in the absence of a catalyst. nih.gov For instance, the synthesis of 3-iodo-pyrazolo[1,5-a]pyrimidine derivatives was optimized using a combination of sodium iodide (NaI) and potassium persulfate (K2S2O8) in water, achieving nearly quantitative yields. nih.gov
A study on the synthesis of pyrazolo[1,5-a]pyrimidines through the reaction of 5-aminopyrazoles with formylated active proton compounds demonstrated the importance of optimizing various parameters. The reaction conditions were systematically varied to maximize the yield of the desired products, as detailed in the table below. researchgate.net
Table 1: Optimization of Reaction Conditions for Pyrazolo[1,5-a]pyrimidine Synthesis
| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Piperidine (B6355638) (0.1) | EtOH | Reflux | 120 | 50 |
| 2 | AcOH (0.1) | EtOH | Reflux | 120 | 65 |
| 3 | KHSO4 (0.1) | EtOH | Reflux | 60 | 80 |
| 4 | KHSO4 (0.1) | H2O | Reflux | 60 | 75 |
| 5 | KHSO4 (0.1) | EtOH/H2O (1:1) | US | 30 | 95 |
Source: Adapted from Kaping et al., 2020. researchgate.net
This data clearly indicates that the use of KHSO4 as a catalyst in an aqueous ethanol (B145695) medium under ultrasound irradiation provides the highest yield in the shortest time.
Green Chemistry Approaches in Pyrazolo[1,5-a]pyridine Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. bme.hu These approaches focus on the use of environmentally benign solvents, catalysts, and energy sources.
Ultrasound irradiation has been successfully employed as a green and efficient method for the synthesis of pyrazolo[1,5-a]pyrimidines. researchgate.netbme.hueurjchem.com This technique often leads to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. researchgate.net For example, a series of antipyrinyl-pyrazolo[1,5-a]pyrimidines were synthesized in the presence of KHSO4 in an aqueous medium under ultrasound irradiation. eurjchem.com Similarly, a green synthetic route for diversely substituted pyrazolo[1,5-a]pyrimidines was developed using ultrasound irradiation in an aqueous ethanol medium with a mild acid catalyst. eurjchem.com A recent study reported the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives under ultrasonic irradiation in aqueous ethanol with KHSO4 as a catalyst. bme.hubme.hu
The use of water as a solvent is another key aspect of green chemistry. A convenient and sustainable synthesis of pyrazolo[1,5-a]quinazolin-5(4H)-ones was achieved through copper-catalyzed cascade reactions in water, which also allowed for the reuse of the reaction medium and catalyst. tandfonline.com Furthermore, catalyst-free and solvent-free reaction conditions represent an ideal green synthetic strategy. The synthesis of 2,7-diarylsubstituted pyrazolo[1,5-a]pyrimidines under microwave irradiation without any solvent or catalyst is a prime example of such an approach. researchgate.net The development of one-pot, catalyst-free methodologies further contributes to the green synthesis of complex heterocyclic systems like pyrazole-pyrazines. nih.gov
General Overview of Pharmacological Potential of Pyrazolo[1,5-a]pyridines
The pyrazolo[1,5-a]pyridine nucleus is a privileged scaffold in drug discovery, with its derivatives being investigated for a multitude of therapeutic applications. researchgate.netbenthamdirect.com These compounds have been explored for their potential as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds, among other activities. benthamdirect.com The rigid, planar structure of the fused rings is amenable to chemical modifications at various positions, allowing for the fine-tuning of their pharmacological profiles. nih.gov
Anti-inflammatory Properties
Derivatives of the pyrazolo[1,5-a]pyridine scaffold have demonstrated notable anti-inflammatory activities. mdpi.comnih.gov Certain pyrazolo[1,5-a]quinazoline derivatives, which share a similar fused heterocyclic core, have been shown to inhibit the lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells. mdpi.comnih.gov This inhibition of a key inflammatory pathway highlights the potential of these scaffolds in the development of new anti-inflammatory drugs. mdpi.com Specifically, compounds were identified with IC50 values below 50 µM in cell-based assays, indicating significant anti-inflammatory potential. mdpi.comnih.gov The mechanism for some of these compounds is believed to involve the inhibition of mitogen-activated protein kinases (MAPKs) such as JNK, ERK2, and p38α. mdpi.com
Antibacterial and Antifungal Activities
The pyrazolo[1,5-a]pyridine scaffold has been a source of compounds with promising antibacterial and antifungal properties. nih.govresearchgate.net Studies have shown that certain derivatives exhibit a broad spectrum of activity against various bacterial strains. researchgate.net For instance, some pyrazolo[1,5-a]pyrimidine derivatives have shown significant antibacterial activity, with some compounds being more potent than the antibiotic tetracycline (B611298) against both Gram-positive and Gram-negative bacteria. researchgate.net Specifically, certain bis(pyrazolo[1,5-a]pyrimidines) have demonstrated minimum inhibitory concentration (MIC) values as low as 2.5 µM. researchgate.net
In terms of antifungal activity, while some studies on pyrazolo[1,5-a]pyrimidines have shown limited effects, others have reported significant potential. researchgate.net The antimicrobial activity is often influenced by the nature and position of substituents on the pyrazolo[1,5-a]pyridine ring system. researchgate.net
Antitumor and Anticancer Activities
A significant area of research for pyrazolo[1,5-a]pyridine derivatives is their potential as antitumor and anticancer agents. nih.govnih.govekb.egnih.gov These compounds have been shown to exhibit cytotoxic effects against various human cancer cell lines. ekb.egresearchgate.net For example, certain pyrazolo[1,5-a]pyrimidine derivatives have displayed promising activity against colorectal carcinoma, prostate adenocarcinoma, and liver carcinoma cell lines. researchgate.net The anticancer activity of these scaffolds is often attributed to their ability to inhibit protein kinases that are crucial for cancer cell proliferation and survival. ekb.egrsc.org
Derivatives of pyrazolo[1,5-a]pyridine have been investigated for their ability to inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Furthermore, some compounds have shown potent activity against specific cancer cell lines, such as the colon cancer cell line CaCo-2, with IC50 values in the low microgram per milliliter range. nih.gov The structural diversity achievable with the pyrazolo[1,5-a]pyridine scaffold allows for the development of compounds with improved potency and selectivity for various cancer types. nih.gov
Targeted Biological Interactions and Therapeutic Relevance
The therapeutic potential of this compound and its related scaffolds is intrinsically linked to their ability to interact with specific biological targets. A primary area of investigation has been their role as kinase inhibitors. nih.govnih.gov Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. rsc.org
Kinase Inhibition Profiles and Selectivity
Pyrazolo[1,5-a]pyridine derivatives have been designed and synthesized as potent inhibitors of various kinases. rsc.orgnih.gov These compounds can act as ATP-competitive or allosteric inhibitors, depending on their specific structure and the target kinase. rsc.org The selectivity of these inhibitors is a crucial aspect of their development, as targeting specific kinases can lead to more effective therapies with fewer off-target effects. nih.govrsc.org
Research has identified pyrazolo[1,5-a]pyridine-based compounds as inhibitors of several important kinases, including p38 MAP kinase, epidermal growth factor receptor (EGFR), and cyclin-dependent kinases (CDKs). rsc.orgnih.govnih.gov For instance, a series of pyrazolo[1,5-a]pyridine derivatives were developed as potent p38 kinase inhibitors, which are involved in inflammatory responses. nih.gov Additionally, pyrazolo[1,5-a]pyrimidine derivatives have been explored as dual inhibitors of CDK2 and Tropomyosin receptor kinase A (TRKA), both of which are implicated in cancer. nih.gov
Among the various kinases targeted by pyrazolo[1,5-a]pyridine scaffolds, Pim-1 kinase has emerged as a significant target, particularly in the context of cancer therapy. rsc.org Pim-1 is a serine/threonine kinase that is overexpressed in several types of cancer and is involved in promoting cell survival and proliferation. researchgate.net
Quantitative structure-activity relationship (QSAR) studies and molecular docking have been employed to understand the structural requirements for potent Pim-1 inhibition by pyrazolo[1,5-a]pyrimidine analogs. researchgate.net These studies have revealed that specific substitutions on the pyrazolo[1,5-a]pyrimidine core are crucial for high-affinity binding to the Pim-1 kinase active site. researchgate.net For example, certain substituents at the R1 and R2 positions of the scaffold have been shown to be favorable for Pim-1 inhibition. researchgate.net The development of selective Pim-1 inhibitors based on the pyrazolo[1,5-a]pyridine framework holds promise for the development of novel anticancer agents. rsc.orgresearchgate.net
Compound Activity Data
Below are interactive tables summarizing the biological activities of selected pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives.
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Compound 5b | HCT-116 | 8.64 µM | ekb.eg |
| Compound 14f | CaCo-2 | 0.5 µg/mL | nih.gov |
| 3-(4-(trifluoromethyl)phenyl)-6-[4-(2-(piperidin-1-yl)ethoxy]phenyl analogue | A2780 Ovarian | 0.84 µM | byu.edu |
Table 2: Kinase Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Target Kinase | Activity (IC50) | Reference |
|---|---|---|---|
| Compound 17 | FLT3-ITD | 0.4 nM | nih.gov |
| Compound 19 | FLT3-ITD | 0.4 nM | nih.gov |
| Compound 17 | FLT3D835Y | 0.3 nM | nih.gov |
| Compound 19 | FLT3D835Y | 0.3 nM | nih.gov |
Flt-3 Kinase Inhibition
The FMS-like tyrosine kinase 3 (Flt-3) is a critical target in acute myeloid leukemia (AML). While direct inhibition studies on this compound are not prominent, the related pyrazolo[1,5-a]pyrimidine scaffold has been identified as a source of Flt-3 inhibitors. For instance, a screening of pyrazolo[1,5-a]pyrimidine-based Casein Kinase 2 (CK2) inhibitors revealed potent off-target activity against Flt-3, with one compound showing an IC₅₀ of 35 nM. biorxiv.org This suggests that the general pyrazolopyridine/pyrimidine (B1678525) framework has the potential to interact with the Flt-3 kinase binding site.
PI3Kδ Kinase Inhibition
Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in crucial cellular functions, and their inhibition is a key strategy in cancer and inflammation research. The pyrazolo[1,5-a]pyridine scaffold has yielded potent PI3K inhibitors.
Research has led to the discovery of pyrazolo[1,5-a]pyridine derivatives as potent and selective dual inhibitors of PI3Kγ and PI3Kδ. acs.org One notable compound, 20e (IHMT-PI3K-315) , demonstrated significant potency in biochemical assays. acs.org Further studies on other pyrazolo[1,5-a]pyridine derivatives have highlighted their selectivity for the p110α isoform of PI3K. researchgate.netresearchgate.net Although these examples are not the specific methanol (B129727) derivative, they underscore the potential of the pyrazolo[1,5-a]pyridine core in targeting PI3K isoforms. The related pyrazolo[1,5-a]pyrimidine scaffold has also been extensively developed for selective PI3Kδ inhibition, with some derivatives showing IC₅₀ values in the low nanomolar range. nih.gov
| Compound | Target Kinase | IC₅₀ (nM) |
| 20e (IHMT-PI3K-315) | PI3Kγ | 4.0 |
| PI3Kδ | 9.1 | |
| Data sourced from a study on dual PI3Kγ/δ inhibitors. acs.org |
CDK Kinase Inhibition (e.g., CDK2)
Cyclin-dependent kinases (CDKs) are essential regulators of the cell cycle, and their inhibitors are a major focus of cancer drug discovery. The pyrazolo[1,5-a]pyrimidine scaffold, an isomer of the pyrazolo[1,5-a]pyridine core, has proven to be a particularly fruitful framework for developing CDK inhibitors. nih.govrsc.org For example, a series of pyrazolo[1,5-a]pyrimidine derivatives were designed as dual inhibitors of CDK2 and Tropomyosin receptor kinase A (TRKA), with compounds 6s and 6t showing potent activity against CDK2. nih.gov
| Compound | Target Kinase | IC₅₀ (µM) |
| 6s | CDK2 | 0.23 |
| 6t | CDK2 | 0.09 |
| Data from a study on dual CDK2/TRKA inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold. nih.gov |
TRK, EGFR, B-Raf, MEK, PDE4, BCL6, DRAK1 Kinase Inhibition
The pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds have been investigated as inhibitors of a wide array of other kinases. rsc.org
TRK Kinase: The pyrazolo[1,5-a]pyrimidine framework is a prominent feature in several Tropomyosin Receptor Kinase (TRK) inhibitors. mdpi.com The structural backbone is crucial for interacting with the kinase's hinge region. mdpi.com Modifications at the 3-position of this scaffold have been shown to significantly enhance inhibitory activity. mdpi.com For example, compounds 8 and 9 , which are picolinamide-substituted pyrazolo[1,5-a]pyrimidine derivatives, demonstrated excellent enzymatic inhibition of TrkA. mdpi.com Furthermore, the FDA-approved selective RET kinase inhibitor Selpercatinib incorporates a pyrazolo[1,5-a]pyridine core, highlighting the scaffold's clinical relevance in targeting receptor tyrosine kinases. nih.gov
EGFR, B-Raf, and MEK Kinases: Review articles have identified the pyrazolo[1,5-a]pyrimidine scaffold as a key structure for targeting kinases in the Raf-MEK-ERK signaling pathway. nih.govrsc.org Derivatives targeting Epidermal Growth Factor Receptor (EGFR) have shown promise, and inhibitory effects on B-Raf and MEK are particularly relevant in melanoma research. nih.govrsc.org
PDE4, BCL6, and DRAK1 Kinases: The pyrazolo[1,5-a]pyrimidine core has also been noted in the development of inhibitors for Phosphodiesterase 4 (PDE4), B-cell lymphoma 6 (BCL6), and Death-associated protein kinase-related apoptosis-inducing protein kinase 1 (DRAK1), though specific data for these targets is less detailed in broad reviews. rsc.org
Receptor Binding Studies
Derivatives of the pyrazolo[1,5-a]pyridine scaffold have been evaluated for their ability to bind to various receptors. A significant area of research has focused on the corticotropin-releasing factor 1 (CRF₁) receptor, a target for stress-related disorders. A series of 3-dialkylamino-7-phenyl pyrazolo[1,5-a]pyridines were developed as selective CRF₁ receptor antagonists. nih.gov The lead compound from this work, 46 (E2508) , demonstrated potent in vitro activity and has advanced into clinical trials. nih.gov This highlights that modifications at the 3-position are critical for achieving potent receptor binding.
Enzyme Inhibition Assays
Beyond kinase inhibition, pyrazolo[1,5-a]pyridine derivatives and their isomers have been assessed in various other enzyme inhibition assays. Studies on pyrazolo[1,5-a]pyrimidine derivatives have shown inhibitory activity against enzymes like α-amylase and acetylcholinesterase. nih.govjohnshopkins.edu In one study, compound 3l demonstrated the strongest inhibition of α-amylase with a percent inhibition of 72.91 ± 0.14. nih.govjohnshopkins.edu While this data pertains to the pyrimidine isomer, it indicates the broader potential of the fused pyrazole ring system to interact with diverse enzyme active sites.
In Vitro and In Vivo Biological Evaluation Methodologies
The therapeutic potential of pyrazolo[1,5-a]pyridine scaffolds is substantiated through a variety of established in vitro and in vivo evaluation methods.
In Vitro Evaluation: A primary application for this scaffold has been in the development of novel antitubercular agents. nih.gov Researchers have designed and synthesized series of pyrazolo[1,5-a]pyridine-3-carboxamides , which are structurally related to the target compound of this article. acs.orgnih.govacs.org The in vitro efficacy of these compounds is typically determined by measuring their Minimum Inhibitory Concentration (MIC) against drug-sensitive (H37Rv) and drug-resistant strains of Mycobacterium tuberculosis. acs.orgacs.org For example, the representative compound 6j exhibited a promising MIC value of ≤0.002 μg/mL against the H37Rv strain and showed no toxicity against Vero cells. acs.org For anticancer applications, evaluation methodologies include enzymatic assays to determine IC₅₀ values against specific kinases and antiproliferative assays (e.g., GI₅₀) against panels of human cancer cell lines. nih.gov
In Vivo Evaluation: Promising compounds from in vitro studies are often advanced to in vivo models. For antitubercular candidates, this can involve mouse models infected with M. tuberculosis (e.g., H37Ra strain) to assess the compound's ability to reduce the bacterial burden. nih.govacs.org One of the most promising pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) compounds, 5k , significantly reduced the bacterial load in an infected mouse model. acs.orgnih.gov In oncology, compounds are frequently evaluated in human tumor xenograft models, where administration of the compound is assessed for its ability to inhibit tumor growth. nih.gov Pharmacokinetic profiles, including oral bioavailability, are also crucial components of the in vivo evaluation. acs.org
| Compound/Scaffold | Evaluation Type | Methodology | Findings/Model |
| Pyrazolo[1,5-a]pyridine-3-carboxamides | In Vitro | Minimum Inhibitory Concentration (MIC) Assay | Activity against M. tuberculosis strains (H37Rv, rINH, rRMP). acs.org |
| Compound 5k | In Vivo | Autoluminescent H37Ra Infected Mouse Model | Significant reduction in bacterial burden. nih.gov |
| Compound 6j | In Vivo | Pharmacokinetic Studies | Oral bioavailability (F) of 41%. acs.org |
| Pyrazolo[1,5-a]pyrimidine derivatives | In Vitro | Enzymatic and Antiproliferative Assays | Dual inhibition of CDK2/TRKA; broad-spectrum anticancer activity. nih.gov |
| Pyrazolopyridine-based inhibitors | In Vivo | Colorectal Cancer Xenograft Model | Effective reduction of tumor growth. nih.gov |
Cell-Based Assays and Clonogenic Cell Survival Assays
There is no specific information available in the reviewed literature regarding the use of this compound in cell-based assays or clonogenic cell survival assays. These assays are crucial for determining the long-term proliferative potential of cancer cells after treatment, and the absence of such data for this specific compound prevents a detailed analysis of its potential as a standalone anticancer agent.
Structure Activity Relationship Sar and Structural Modification Studies
Elucidation of Key Structural Motifs for Biological Potency and Selectivity
The core pyrazolo[1,5-a]pyridine (B1195680) scaffold is a crucial pharmacophore for the biological activity of this class of compounds. nih.gov Its structural rigidity and specific orientation of nitrogen atoms allow for critical interactions with biological targets. For instance, in the context of kinase inhibition, the nitrogen atom at position 1 of the pyrazolo[1,5-a]pyrimidine (B1248293) ring has been observed to form a hydrogen bond with the hinge region of kinases like CDK2 and TRKA. nih.gov
The presence of an aromatic ring at certain positions of the scaffold has been confirmed as necessary for antitubercular activity. nih.gov Similarly, for B-Raf kinase inhibitors, a 3-trifluoromethyl substituted benzamide (B126) was found to be preferred, occupying a hydrophobic pocket. These findings underscore the importance of the core heterocyclic structure and specific aromatic substitutions in defining the biological potency and selectivity of these compounds. nih.gov
Impact of Substituent Patterns on Pharmacological Properties
The pharmacological profile of pyrazolo[1,5-a]pyridine derivatives is significantly influenced by the nature and position of various substituents. nih.gov SAR studies have demonstrated that modifications at different positions of the pyrazolo[1,5-a]pyrimidine scaffold can dramatically alter their inhibitory activity and selectivity against different biological targets. nih.gov
Influence of Heterocyclic Substituents
The introduction of heterocyclic substituents can significantly modulate the biological activity of the pyrazolo[1,5-a]pyridine core. For instance, in the development of anti-herpes virus agents, alterations in the basicity and orientation of the heteroatom in the C3 substituent led to significant changes in antiviral activity. nih.gov In the context of kinase inhibition, the introduction of a pyridyl group at the 2-position of the pyrazolo[1,5-a]pyrimidine scaffold was a key strategy in designing potent B-Raf kinase inhibitors. Similarly, for PI3Kδ inhibitors, various cyclic amines linked to the scaffold core were investigated, with piperidine (B6355638) and piperazine (B1678402) derivatives showing promising activity. mdpi.com
Here is a table summarizing the impact of various heterocyclic substituents on the activity of pyrazolo[1,5-a]pyridine derivatives:
| Scaffold Position | Substituent | Biological Target | Effect on Activity |
| C3 | Varies (heteroatom basicity and orientation) | Herpes Virus | Significant changes in antiviral activity. nih.gov |
| C2 | 4-pyridyl | B-Raf Kinase | Enhanced enzyme and cellular potency. |
| Core | Piperidine/Piperazine | PI3Kδ | Promising inhibitory activity. mdpi.com |
Role of Aromatic and Alkyl Amine Moieties
Rational Design and Lead Optimization Strategies
Rational design and lead optimization are critical in transforming initial "hit" compounds into potent and selective drug candidates. For pyrazolo[1,5-a]pyrimidine-based inhibitors, structure-guided design has been instrumental. For example, in the development of B-Raf kinase inhibitors, a high-throughput screening hit was optimized by replacing a metabolically unstable ester group and introducing moieties at the 2-position to interact with the kinase hinge region. This led to compounds with significantly improved potency. nih.gov Similarly, for PI3Kδ inhibitors, a lead molecule was systematically modified using structure- and property-based approaches to enhance cell potency and pharmacokinetic properties. mdpi.com
Computational Approaches in SAR Prediction and Molecular Design
Computational methods are increasingly employed to predict structure-activity relationships and guide the design of novel pyrazolo[1,5-a]pyridine derivatives. Molecular docking simulations have been used to understand the binding modes of these compounds with their protein targets. For instance, docking studies of pyrazolo[1,5-a]pyrimidine derivatives with CDK2 and TRKA kinases revealed binding interactions similar to known inhibitors, with the pyrazolopyrimidine scaffold forming key hydrogen bonds. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies have also been applied. For a series of pyrazolo[3,4-d]pyrimidine analogs, a 3D-QSAR model was developed that showed good statistical correlation between the structural features and biological activity. mdpi.comnih.gov These computational models, including pharmacophore mapping and virtual screening, provide valuable insights for the rational design and optimization of new, more potent inhibitors. mdpi.comnih.gov
The following table provides examples of computational approaches used in the study of pyrazolo[1,5-a]pyridine analogs:
| Computational Method | Biological Target | Key Findings |
| Molecular Docking | CDK2/TRKA Kinases | Predicted binding modes and key hydrogen bonding interactions of the pyrazolopyrimidine scaffold. nih.gov |
| 3D-QSAR | TRAP1 Kinase | Developed a statistically significant model correlating structural features with inhibitory activity. mdpi.comnih.gov |
| Pharmacophore Mapping | TRAP1 Kinase | Identified essential features required for biological activity. mdpi.comnih.gov |
| Virtual Screening | TRAP1 Kinase | Identified potential new inhibitor scaffolds from large compound databases. mdpi.comnih.gov |
Quantum Mechanical Calculations
Quantum mechanical calculations, particularly Density Functional Theory (DFT), have been instrumental in understanding the electronic properties and reactivity of the pyrazolo[1,5-a]pyridine scaffold. While specific studies on Pyrazolo[1,5-a]pyridin-3-ylmethanol are not extensively detailed in the provided search results, the principles can be applied from studies on related derivatives. These computational methods provide insights into the molecular orbitals, charge distribution, and reactivity indices, which are crucial for predicting how the molecule interacts with biological targets.
For instance, DFT calculations have been employed to elucidate the mechanistic pathways of palladium-catalyzed C-H bond activation for the synthesis of 3,3′-bipyrazolo[1,5-a]pyridine derivatives. nih.gov These studies, supported by kinetic isotope effect experiments, offer a deeper understanding of the reaction's energetics and the role of the catalyst, which is fundamental for optimizing the synthesis of novel analogs. nih.gov
Furthermore, three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses on the related pyrazolo[1,5-a]pyrimidine class of compounds help in building predictive models. rsc.org These models correlate the 3D properties of the molecules (like steric and electrostatic fields) with their biological activity. rsc.org While not a direct quantum mechanical calculation on the target molecule, these QSAR models are often built upon molecular alignments derived from quantum mechanically optimized structures.
The electronic properties of the pyrazolo[1,5-a]pyridine ring system, influenced by substitutions, can be precisely calculated. The methanol (B129727) group at the C-3 position in this compound, for example, introduces a specific electronic and steric profile. Quantum mechanical calculations can quantify the impact of this hydroxyl group on the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are key determinants of its chemical reactivity and ability to participate in charge-transfer interactions with protein residues.
Molecular Docking and Ligand-Protein Interactions
Molecular docking simulations are a cornerstone in elucidating the structure-activity relationships of pyrazolo[1,5-a]pyridine-based compounds by predicting their binding orientation and affinity within a protein's active site. Derivatives of this scaffold have been identified as potent inhibitors of various protein kinases, and docking studies have been crucial in understanding their mechanism of action. nih.gov
Studies on the related pyrazolo[1,5-a]pyrimidine scaffold, for instance, have shown that modifications at various positions significantly affect binding affinity to protein targets through mechanisms like hydrogen bonding, hydrophobic interactions, and π–π stacking. nih.gov The core scaffold acts as a versatile framework whose interaction profile can be fine-tuned through chemical modification. mdpi.com
Key interactions observed in docking studies of related compounds include:
Hydrogen Bonding: The nitrogen atoms within the pyrazole (B372694) and pyridine (B92270) rings frequently act as hydrogen bond acceptors, while the hydroxyl group of the methanol substituent in this compound can serve as both a hydrogen bond donor and acceptor. In many kinase inhibitors, a crucial hydrogen bond is formed between a nitrogen atom in the heterocyclic core and a backbone amide hydrogen of a hinge region residue in the kinase. mdpi.com
Hydrophobic Interactions: The planar aromatic surface of the pyrazolo[1,5-a]pyridine ring system readily engages in hydrophobic and π-stacking interactions with nonpolar amino acid residues such as valine, leucine, isoleucine, and phenylalanine in the active site.
Polar Interactions: The C-3 position has been identified as significant for modulating interactions. A substituent at this position can form polar interactions with residues like asparagine, stabilizing the ligand-protein complex. mdpi.com
For example, derivatives of this compound have been shown to inhibit microtubule polymerization by binding to the colchicine (B1669291) site on tubulin. Molecular docking of these compounds into the colchicine binding site would reveal the specific amino acid residues involved in the interaction, explaining the structural basis for their anti-cancer activity. Similarly, as inhibitors of kinases like AXL and c-MET, docking studies can rationalize their potency and selectivity.
The table below summarizes the types of interactions that are critical for the binding of pyrazolo[1,5-a]pyridine derivatives, based on computational studies of this chemical class.
| Interaction Type | Structural Feature | Interacting Protein Residues (Examples) |
| Hydrogen Bonding | Ring Nitrogen Atoms | Hinge Region Amide Protons (e.g., in Kinases) |
| C-3 Methanol (-OH) | Serine, Threonine, Aspartate, Glutamate | |
| π-π Stacking | Fused Aromatic Rings | Phenylalanine, Tyrosine, Tryptophan, Histidine |
| Hydrophobic Interactions | Pyrazolo[1,5-a]pyridine Core | Alanine, Valine, Leucine, Isoleucine, Methionine |
| Polar Interactions | C-3 Substituent | Asparagine, Glutamine |
Mechanistic Investigations of Pyrazolo 1,5 a Pyridin 3 Ylmethanol Analogs
Elucidation of Binding Modes with Biological Targets
The biological activity of pyrazolo[1,5-a]pyridine (B1195680) analogs is intrinsically linked to their ability to bind with high affinity and specificity to target proteins, such as kinases. nih.govresearchgate.net The elucidation of these binding modes through techniques like X-ray crystallography and molecular modeling provides invaluable insights into the structure-activity relationships (SAR) that govern their inhibitory potential. nih.govnih.gov
A predominant mechanism by which pyrazolo[1,5-a]pyridine and its related pyrazolopyrimidine analogs inhibit kinases is by interacting with the ATP-binding site's hinge region. nih.govnih.gov This interaction is critical as it mimics the way the adenine (B156593) base of ATP binds, effectively blocking the kinase's activity.
The bicyclic core of pyrazolo[1,5-a]pyridine is particularly well-suited for this role. The nitrogen atoms within the fused ring system act as hydrogen bond acceptors and donors, forming crucial hydrogen bonds with the backbone amide and carbonyl groups of conserved amino acid residues in the hinge region. nih.govnih.gov For instance, in the inhibition of Cyclin-Dependent Kinase 2 (CDK2), the pyrazolo[3,4-b]pyridine scaffold forms important hydrogen-bonding interactions with the backbone of Leu83. researchgate.netmdpi.com Similarly, in Tropomyosin receptor kinase (Trk) inhibition, the N1 atom of a pyrazolo[1,5-a]pyrimidine (B1248293) core forms a key hydrogen bond with the methionine residue (Met592) in the hinge region. mdpi.com
| Kinase Target | Pyrazolo-pyridine Scaffold | Key Hinge Residue Interaction | Reference |
|---|---|---|---|
| CDK2 | Pyrazolo[3,4-b]pyridine | Leu83 | researchgate.netmdpi.com |
| TrkA | Pyrazolo[1,5-a]pyrimidine | Met592 | mdpi.com |
| CSK | Pyrazolo[1,5-a]pyridine | Hinge residues (unspecified) | nih.gov |
| RET | Pyrazolo[1,5-a]pyridine | Hinge residues (unspecified) | nih.gov |
It is noteworthy that while hinge-binding is a dominant interaction mode, not all inhibitors based on this scaffold operate this way. Some pyrazolo[1,5-a]pyrimidine derivatives have been found to bind to B-Raf kinase without forming a classic hinge-binding hydrogen bond, indicating alternative binding orientations are possible. nih.gov
The majority of pyrazolo[1,5-a]pyridine-based kinase inhibitors function through an ATP-competitive mechanism. nih.gov By physically occupying the ATP-binding pocket, they directly prevent the binding of the natural substrate, ATP, thereby halting the phosphotransfer reaction that is central to kinase function. nih.govresearchgate.net The interactions with the hinge region are the hallmark of this competitive inhibition. nih.gov Molecular docking and kinetic studies confirm that these derivatives fit well within the ATP binding cleft, with the core heterocycle significantly overlapping with the space normally occupied by the adenine group of ATP. nih.govnih.gov
While less common for this specific scaffold, allosteric inhibition represents an alternative mechanism. Allosteric inhibitors bind to a site on the kinase that is distinct from the ATP pocket. nih.gov This binding event induces a conformational change in the protein that alters the geometry of the active site, rendering it inactive or reducing its affinity for ATP or the substrate. nih.gov Research on pyrazolo[1,5-a]pyrimidines has primarily highlighted their role as ATP-competitive inhibitors, though the structural versatility of the scaffold could potentially allow for the design of allosteric modulators. nih.gov Distinguishing between these mechanisms is crucial, as allosteric inhibitors can offer higher selectivity and a different resistance profile compared to their ATP-competitive counterparts.
Reaction Mechanisms in Synthesis of Pyrazolo[1,5-a]pyridines
The synthesis of the pyrazolo[1,5-a]pyridine core is achieved through various chemical strategies, with the reaction mechanism being central to the efficiency, regioselectivity, and diversity of the resulting compounds. acs.orgacs.org
One of the most prevalent and versatile methods is the [3+2] cycloaddition reaction. acs.orgnih.gov This reaction typically involves the in situ generation of an N-iminopyridinium ylide from an N-aminopyridine derivative. mdpi.comnih.gov This ylide, acting as a 1,3-dipole, then reacts with a dipolarophile, such as an alkyne or a suitably activated alkene (e.g., α,β-unsaturated carbonyl compounds), in a concerted or stepwise fashion. acs.orgyoutube.com The initial cycloaddition forms a dihydropyrazolopyridine intermediate, which subsequently undergoes oxidation to yield the final aromatic pyrazolo[1,5-a]pyridine product. mdpi.com The choice of oxidant, such as molecular oxygen or Fe(NO₃)₃, can be critical for the reaction's success. acs.orgnih.gov
Another significant synthetic route involves the condensation of 5-aminopyrazole derivatives with β-dicarbonyl compounds or their equivalents. nih.govrsc.org The mechanism proceeds via an initial nucleophilic attack by the exocyclic amino group of the pyrazole (B372694) onto one of the carbonyl carbons of the dicarbonyl compound. nih.gov This is followed by an intramolecular cyclization, where a nitrogen atom of the pyrazole ring attacks the second carbonyl group, and a subsequent dehydration step to form the fused pyrimidine (B1678525) ring, yielding the pyrazolo[1,5-a]pyrimidine scaffold. nih.govresearchgate.net
Tandem reactions, where multiple bond-forming events occur in a single pot, provide an efficient pathway to these heterocycles. researchgate.netresearchgate.net For example, a proposed mechanism involves the reaction of N-amino-2-iminopyridine with a β-dicarbonyl compound, promoted by acetic acid. acs.org A plausible pathway suggests that the enol form of the dicarbonyl compound adds nucleophilically to the activated iminopyridine. The resulting adduct then undergoes oxidative dehydrogenation and subsequent cyclization with loss of water to furnish the final pyrazolo[1,5-a]pyridine ring system. acs.org
| Reaction Type | Key Reactants | Core Mechanistic Steps | Reference |
|---|---|---|---|
| [3+2] Cycloaddition | N-aminopyridinium ylide + Alkyne/Alkene | 1,3-dipolar cycloaddition followed by oxidation | acs.orgmdpi.com |
| Condensation/Cyclization | 5-aminopyrazole + β-dicarbonyl compound | Nucleophilic addition, intramolecular cyclization, dehydration | nih.govrsc.org |
| Cross-Dehydrogenative Coupling | N-amino-2-iminopyridine + β-dicarbonyl compound | Nucleophilic addition, oxidative dehydrogenation, cyclization | acs.org |
These mechanistic pathways offer chemists a robust toolbox for the regioselective synthesis of a wide array of substituted pyrazolo[1,5-a]pyridines, enabling the systematic exploration of structure-activity relationships for drug discovery. acs.org
Emerging Applications and Interdisciplinary Research Involving Pyrazolo 1,5 a Pyridin 3 Ylmethanol
Development as Chemical Probes in Biological Systems
The pyrazolo[1,5-a]pyridine (B1195680) framework is a privileged scaffold in medicinal chemistry and has recently been recognized for its significant photophysical properties, making it an excellent candidate for developing chemical probes. nih.govfishersci.ca These fluorescent molecules are crucial tools for investigating the dynamics of intracellular processes and for use as chemosensors. nih.govsigmaaldrich.com The synthetic versatility of the scaffold allows for structural modifications that can fine-tune its properties for specific biological targets. nih.gov
Derivatives of pyrazolo[1,5-a]pyridine have been developed as potent and selective inhibitors for various kinases, such as PI3Kγ and PI3Kδ, which are key regulators of the immune system. bldpharm.com This inhibitory action highlights their potential in developing novel therapeutic strategies for cancer immunotherapy. bldpharm.com The ability to create diverse libraries of these compounds enables the exploration of structure-activity relationships, optimizing them for specific biological interactions and applications. thermofisher.com
Applications in Material Science
The unique electronic and photophysical characteristics of pyrazolo[1,5-a]pyridine derivatives make them highly suitable for applications in materials science and optoelectronics. guidechem.com Fluorescent organic compounds based on this scaffold are a major focus of research for the development of advanced organic materials. nih.govsigmaaldrich.com The core structure can be readily modified, allowing for the tuning of its properties to meet the demands of various material applications. sigmaaldrich.com
Derivatives of pyrazolo[1,5-a]pyridine are noted for their impressive photophysical properties. Researchers have developed new fluorescent core skeletons, such as fluoremidine (a pyrazolo[1,5-a]pyridine-fused pyrimidine), which exhibit "turn-on" fluorescence in lipophilic environments and show excellent solvatochromism. organic-chemistry.org The strategic placement of electron-donating or electron-withdrawing groups on the heterocyclic ring system allows for precise control over the compound's absorption and emission wavelengths. sigmaaldrich.comorganic-chemistry.org
These fluorophores can achieve high fluorescence quantum yields, a measure of their emission efficiency. nih.govrsc.org For instance, a pyrazolo[1,5-a]pyridine carboxylic acid derivative was reported to have a high quantum yield of 0.64. nih.govrsc.org This tunability and efficiency make them prime candidates for creating highly sensitive and selective fluorescent probes. sigmaaldrich.com
A significant application of these fluorophores is in the development of probes for monitoring pH levels within living cells. Intracellular pH is a critical parameter in numerous metabolic processes, and its dysregulation is associated with various diseases. nih.govrsc.org
A novel fluorescent probe based on a pyrazolo[1,5-a]pyridine carboxylic acid has been synthesized for the detection of pH in acidic environments. nih.govrsc.org This probe demonstrates several advantageous properties, including a rapid response time of less than 10 seconds, high sensitivity and selectivity, and a high quantum yield. nih.govrsc.org The mechanism is based on an intramolecular charge transfer (ICT) process that is modulated by pH changes. nih.govrsc.org This probe has been successfully employed to monitor intracellular hydrogen ion (H⁺) concentrations in RAW 264.7 cells, proving its utility for imaging acidic organelles. nih.govrsc.org
Research Findings on Pyrazolo[1,5-a]pyridine-based pH Probe
| Property | Finding | Source |
|---|---|---|
| Target | Acidic pH (H⁺) | nih.govrsc.org |
| Quantum Yield (φ) | 0.64 (at pH 2.4) | nih.gov |
| Response Time | < 10 seconds | nih.govrsc.org |
| Mechanism | Intramolecular Charge Transfer (ICT) | nih.govrsc.org |
| Application | Monitoring intracellular H⁺ in RAW 264.7 cells | rsc.org |
| Selectivity | High selectivity for H⁺ over other ions, including Cu²⁺ | nih.gov |
Beyond pH sensing, pyrazolo[1,5-a]pyridine derivatives have been engineered to detect specific metal ions. Copper (Cu²⁺) is an essential trace element, but its abnormal concentration in cells is linked to several neurodegenerative diseases.
Researchers have developed a ratiometric fluorescent probe for sensing Cu²⁺ in cells, utilizing a pyrazolo[1,5-a]pyridine derivative as a donor in a Förster resonance energy transfer (FRET) system. acs.orgnih.gov This probe exhibits high selectivity and sensitivity for Cu²⁺ with a low detection limit of 30 nM. acs.orgnih.gov It was successfully used for the bioimaging of Cu²⁺ in Glioma cells. acs.orgnih.gov While some pyrazolo[1,5-a]pyridine probes are designed to be selective against ions like Cu²⁺ to focus on other targets like pH, this highlights the scaffold's versatility in creating highly specific sensors. nih.gov
Details of Pyrazolo[1,5-a]pyridine-based Cu²⁺ Probe
| Feature | Detail | Source |
|---|---|---|
| Probe Type | Ratiometric Fluorescent Probe | acs.orgnih.gov |
| Target Ion | Copper (Cu²⁺) | acs.orgnih.gov |
| Mechanism | FRET and Photoinduced Electron Transfer (PET) | nih.gov |
| Detection Limit | 30 nM | acs.orgnih.gov |
| Application | Detection of Cu²⁺ in Glioma cells | acs.orgnih.gov |
The inherent chemical functionalities of Pyrazolo[1,5-a]pyridin-3-ylmethanol, particularly the hydroxyl (-CH₂OH) group, position it as a valuable monomer for the synthesis of novel polymers. This functional group can readily participate in polymerization reactions such as esterification or urethane (B1682113) formation to create polyesters and polyurethanes. Incorporating the rigid, fluorescent pyrazolo[1,5-a]pyridine core into a polymer backbone could imbue the resulting material with enhanced thermal stability and unique photophysical properties. Such polymers could find use in advanced coatings that offer not only protection but also sensory capabilities, for example, by changing color or fluorescence in response to environmental stimuli like temperature or chemical exposure.
The advancement of organic materials for electronic applications is a rapidly growing field, and pyrazolo[1,5-a]pyridine derivatives are promising candidates for this area. nih.govsigmaaldrich.com Their tunable photophysical properties are particularly relevant for the development of organic light-emitting devices (OLEDs). nih.gov
Research has shown that by making appropriate structural selections, pyrazolo[1,5-a]pyrimidine-based compounds can be designed as effective solid-state emitters with good quantum yields in the solid state. nih.gov Some derivatives display aggregation-induced emission enhancement (AIEE), a highly desirable property where the material is more emissive in the aggregated or solid state than in solution. rsc.org This overcomes the common issue of aggregation-caused quenching (ACQ) and is a key feature for creating bright and efficient OLEDs and other solid-state lighting and display technologies. The unique electronic characteristics of this scaffold make it a versatile building block for next-generation electronic materials. guidechem.com
Challenges and Future Research Directions
Addressing Drug Resistance Mechanisms
A significant hurdle in the clinical application of therapies involving pyrazolo[1,5-a]pyridine (B1195680) derivatives, particularly as kinase inhibitors, is the development of drug resistance. nih.govmdpi.com The effectiveness of first-generation inhibitors is often limited by mutations in the target protein, which can prevent the drug from binding effectively. mdpi.com For instance, in the context of Tropomyosin receptor kinase (Trk) inhibitors, which include compounds with a pyrazolo[1,5-a]pyrimidine (B1248293) core, resistance mutations have been a significant clinical problem. mdpi.com
Future research is focused on developing next-generation inhibitors that can overcome these resistance mechanisms. nih.gov Strategies include the design of compounds that can bind to the mutated target or inhibit the kinase through alternative mechanisms. nih.govrsc.org The development of macrocyclic derivatives of the pyrazolo[1,5-a]pyrimidine scaffold has shown promise in addressing resistance, with some analogs currently in clinical trials. mdpi.com Addressing potential resistance is also a key consideration in the development of pyrazolo[1,5-a]pyridine-based compounds targeting other diseases, such as cancer resistant to other anticancer drugs. google.com
Minimizing Off-Target Effects and Enhancing Selectivity
While the pyrazolo[1,5-a]pyridine scaffold can be tailored to interact with various biological targets, achieving high selectivity remains a critical challenge to minimize off-target effects and associated toxicity. nih.govrsc.org The development of selective kinase inhibitors is crucial for targeted cancer therapy, as this can lead to improved efficacy and fewer side effects compared to non-selective agents. nih.gov
Structure-activity relationship (SAR) studies are instrumental in guiding the design of more selective compounds. nih.gov Research has shown that modifications at various positions on the pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine rings can significantly influence selectivity. nih.govmdpi.com For example, the introduction of a morpholine (B109124) group at a specific position has been shown to improve selectivity by reducing off-target effects. mdpi.com Similarly, substitutions on a pyrrolidine (B122466) ring attached to the core scaffold can enhance efficacy and fine-tune selectivity. mdpi.com Future efforts will continue to leverage SAR insights to optimize the structures of these compounds for greater target specificity. nih.govmdpi.com
| Structural Modification | Impact on Selectivity/Activity | Example/Target | Source |
|---|---|---|---|
| Addition of a morpholine group | Improved selectivity by reducing off-target effects. | Trk inhibitors | mdpi.com |
| Carboxamide moiety at the C-3 position | Significantly enhances TrkA inhibition. | TrkA inhibitors | mdpi.com |
| 2,5-difluorophenyl substitution | Identified as crucial for optimal inhibitory activity against Trk receptors. | Trk inhibitors | mdpi.com |
| Macrocyclic structure | Improved binding affinity and selectivity due to conformational rigidity. | Trk inhibitors | mdpi.com |
| Fluorine incorporation | Enhanced interactions with specific amino acid residues (e.g., Asn655). | Trk inhibitors | mdpi.com |
Strategies for Enhancing Bioavailability and Pharmacokinetic Properties
Poor bioavailability is a common challenge for many heterocyclic compounds, including some pyrazolo[1,5-a]pyridine derivatives. nih.govacs.org Issues such as poor water solubility and rapid metabolism can limit a compound's effectiveness in vivo. nih.govacs.org A key goal in medicinal chemistry is to improve these pharmacokinetic properties to ensure that an adequate concentration of the drug reaches its target in the body. nih.gov
Researchers are employing several strategies to enhance the bioavailability of this class of compounds. One approach involves the targeted introduction of specific chemical groups to improve metabolic stability and solubility. For example, studies on pyrazolo-pyridone inhibitors found that adding a methylamine (B109427) substitution to the pyrazole (B372694) ring dramatically enhanced oral bioavailability to 92% and greatly improved total plasma exposure. nih.govacs.org Other successful strategies include:
Fluorination: Adding a fluorine atom at the para-position of a phenyl ring proved optimal for preserving activity in one study. nih.govacs.org
Ethyl Substitution: Replacing a hydrogen atom with an ethyl group on the pyridone nitrogen was found to induce tighter binding and enhance hydrophobic packing. nih.govacs.org
Structural Optimization: A prominent compound, E2508, which features a pyrazolo[1,5-a]pyridine core, exhibits excellent drug-like properties and robust oral efficacy in animal models, demonstrating that optimization can lead to successful clinical candidates. nih.gov
Future research will continue to focus on these and other modifications to optimize the pharmacokinetic profiles of new pyrazolo[1,5-a]pyridine-based therapeutic agents. nih.gov
| Strategy | Specific Modification | Observed Outcome | Source |
|---|---|---|---|
| Improve Metabolic Stability | Increased lipophilicity through specific substitutions. | Enhanced metabolic stability and a favorable in vivo profile with reduced toxicity. | mdpi.com |
| Enhance Oral Bioavailability | Addition of a methylamine substitution to the pyrazole ring. | Improved total plasma exposure and oral bioavailability (92%). | nih.govacs.org |
| Improve Solubility/Potency | Fluorination at the para-position of a phenyl ring. | Preserved activity and proved optimal over larger substituents. | nih.govacs.org |
| Optimize In Vivo Efficacy | Systematic structural modifications based on SAR. | Compound 39 showed improved pharmacokinetic properties and significant antitumor activity in xenograft mouse models. | mdpi.com |
Exploration of New Therapeutic Areas and Biological Targets
The pyrazolo[1,5-a]pyridine scaffold and its relatives are versatile, showing a broad spectrum of biological activities. nih.govmdpi.com While much of the focus has been on cancer treatment through the inhibition of various protein kinases, research is expanding to uncover new therapeutic applications. nih.goveurekaselect.com
The simultaneous inhibition of multiple kinases, known as dual inhibition, is an emerging and promising strategy in cancer therapy to improve efficacy and reduce the risk of drug resistance. nih.gov Derivatives of the related pyrazolo[1,5-a]pyrimidine core have been identified as potent dual inhibitors of targets like CDK2 and TRKA. nih.gov Beyond cancer, this scaffold is being investigated for a wide range of diseases. For instance, pyrazolo[1,5-a]pyridine-3-carboxamides have shown potent antitubercular activity, with one compound significantly reducing bacterial burden in a mouse model. nih.govacs.org The exploration of this scaffold continues to yield compounds with potential applications in diverse therapeutic fields. mdpi.comgoogle.comacs.org
| Biological Target Class | Specific Target(s) | Potential Therapeutic Area | Source |
|---|---|---|---|
| Protein Kinases | TrkA, TrkB, TrkC, CDK2, PI3Kγ/δ, RET, EGFR, B-Raf, MEK | Cancer, Solid Tumors | nih.govmdpi.comrsc.orggoogle.comnih.govacs.orggoogle.com |
| Receptors | Corticotropin-releasing factor 1 (CRF1) receptor, Aryl Hydrocarbon Receptor (AHR) | Stress-related disorders (e.g., depression), Cancer Immunology | nih.govrsc.orgnih.gov |
| Enzymes/Other | Not specified (whole-cell screening) | Tuberculosis | nih.govacs.org |
| Multiple Targets | Not specified | Anti-inflammatory, Antiviral, CNS agents | mdpi.com |
Novel Synthetic Approaches for Greater Structural Diversity
Expanding the structural diversity of the pyrazolo[1,5-a]pyridine library is crucial for discovering new biological activities and optimizing existing ones. mdpi.comresearchgate.net Medicinal chemists are continuously developing novel and more efficient synthetic methods to create a wide variety of derivatives. researchgate.netacs.org The flexibility of these synthetic strategies allows for modifications at nearly any position on the fused ring system. mdpi.comnih.gov
Several innovative synthetic methodologies have been developed:
Multi-component Reactions: These reactions allow for the rapid synthesis of diverse derivatives in a single step by combining three or more starting materials, which is highly efficient for SAR studies. nih.govnih.gov
Cross-Dehydrogenative Coupling (CDC): An efficient and atom-economical method for forming C-C bonds has been developed using acetic acid and molecular oxygen, avoiding the need for a metal catalyst. acs.org
Microwave-Assisted Synthesis: Using microwave irradiation can significantly accelerate reaction times, improve yields, and reduce the environmental impact of the synthesis. nih.gov
Advanced Catalysis: Palladium-catalyzed cross-coupling and click chemistry are powerful tools for introducing diverse functional groups onto the scaffold, enhancing biological activity. nih.govrsc.org
Green Chemistry: Approaches such as one-pot sonochemical synthesis under catalyst-free conditions are being explored to produce these compounds with very good to excellent yields. researchgate.net
These advanced synthetic strategies facilitate the rapid and flexible creation of new analogs, which is essential for the discovery of new and improved therapeutic agents. researchgate.netresearchgate.net
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational and experimental methods is accelerating the discovery and optimization of pyrazolo[1,5-a]pyridine-based compounds. nih.gov Advanced computational tools are increasingly used to guide the design of new molecules and to understand their interactions with biological targets at a molecular level. researchgate.net
Molecular Docking and Virtual Screening: These techniques are used to predict how a molecule will bind to a target protein. nih.govekb.eg High-throughput virtual screening of large compound libraries against a homology model of the aryl hydrocarbon receptor (AHR) successfully identified a pyrazolo[1,5-a]pyrimidine-based antagonist. rsc.orgnih.gov
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are employed to study the electronic structure and properties of these molecules, which helps in understanding their reactivity and photophysical characteristics. researchgate.netrsc.org
In Silico Prediction: Computational tools can predict the pharmacokinetic and toxicity properties of designed compounds, helping to prioritize which molecules to synthesize and test experimentally. mdpi.comresearchgate.net
These computational predictions are then validated through experimental studies, including in vitro enzymatic assays and in vivo evaluations in animal models. nih.govnih.gov This integrated approach, combining theoretical calculations with experimental validation, allows for a more rational and efficient design of new drugs based on the pyrazolo[1,5-a]pyridin-3-ylmethanol scaffold. mdpi.comrsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
